N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a multifaceted interaction with biological systems, particularly in the realm of pharmacology. The compound is classified as a synthetic organic molecule and is primarily recognized for its potential therapeutic applications.
This compound is cataloged under ChemDiv as F936-0662, indicating its availability for research purposes. It has been characterized through various chemical databases, including PubChem and DrugBank, which provide detailed information about its molecular structure and properties.
The compound falls under the category of synthetic organic compounds and is characterized by its unique functional groups, including an ethoxy group, a tetrahydroquinoline moiety, and a piperidine ring. These components contribute to its biological activity and potential applications in drug development.
The synthesis of N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydroquinoline scaffold through cyclization reactions involving appropriate precursors.
The synthetic pathway can be outlined as follows:
This synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is C22H32N4O2. Its structure features several key functional groups:
The compound's InChI key is provided for database searches: MDL Number (MFCD). The SMILES representation is CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2, which can be used for computational modeling.
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions typical of amides and aromatic compounds:
These reactions require specific conditions such as temperature control and choice of solvents to ensure selectivity and efficiency.
The mechanism by which N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide exerts its effects likely involves receptor binding and modulation within biological systems.
Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. This interaction can lead to downstream effects such as altered signaling pathways or changes in cellular responses.
The compound's physical properties include:
Key chemical properties include:
Relevant data supporting these properties can be found in chemical databases like PubChem and ChemDiv.
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has potential applications in various fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: